molecular formula C32H26N2O4 B10841384 2,7-Bis(phenylpropionamido)anthraquinone

2,7-Bis(phenylpropionamido)anthraquinone

Cat. No.: B10841384
M. Wt: 502.6 g/mol
InChI Key: SZRGPNHLVDLPHX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,7-Bis(phenylpropionamido)anthraquinone typically involves the acetylation of 2,7-diaminoanthraquinone. The process includes the following steps :

    Starting Material: 2,7-diaminoanthraquinone.

    Acetylation: The 2,7-diaminoanthraquinone is acetylated to introduce the phenylpropionamido groups.

    Reaction Conditions: The reaction is carried out in the presence of a suitable acetylating agent, such as acetic anhydride, under controlled temperature and pH conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,7-Bis(phenylpropionamido)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The phenylpropionamido groups can undergo substitution reactions with suitable nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,7-Bis(phenylpropionamido)anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Bis(phenylpropionamido)anthraquinone involves its interaction with cellular proteins and DNA. It is known to inhibit telomerase activity, which is crucial for the replication of chromosome termini in cancer cells. By inhibiting telomerase, the compound can induce apoptosis in cancer cells, thereby exhibiting its anticancer effects .

Comparison with Similar Compounds

2,7-Bis(phenylpropionamido)anthraquinone is unique compared to other anthraquinone derivatives due to its specific substitution pattern and biological activity. Similar compounds include:

These compounds share the anthraquinone core but differ in their substitution patterns and specific biological activities, highlighting the uniqueness of this compound in its mechanism of action and applications.

Properties

Molecular Formula

C32H26N2O4

Molecular Weight

502.6 g/mol

IUPAC Name

N-[9,10-dioxo-7-(3-phenylpropanoylamino)anthracen-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C32H26N2O4/c35-29(17-11-21-7-3-1-4-8-21)33-23-13-15-25-27(19-23)32(38)28-20-24(14-16-26(28)31(25)37)34-30(36)18-12-22-9-5-2-6-10-22/h1-10,13-16,19-20H,11-12,17-18H2,(H,33,35)(H,34,36)

InChI Key

SZRGPNHLVDLPHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CCC5=CC=CC=C5

Origin of Product

United States

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